N-(2-methoxyphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide N-(2-methoxyphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide
Brand Name: Vulcanchem
CAS No.: 2640970-68-7
VCID: VC11855663
InChI: InChI=1S/C15H14N4O2/c1-10-9-19-14(16-10)8-7-12(18-19)15(20)17-11-5-3-4-6-13(11)21-2/h3-9H,1-2H3,(H,17,20)
SMILES: CC1=CN2C(=N1)C=CC(=N2)C(=O)NC3=CC=CC=C3OC
Molecular Formula: C15H14N4O2
Molecular Weight: 282.30 g/mol

N-(2-methoxyphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide

CAS No.: 2640970-68-7

Cat. No.: VC11855663

Molecular Formula: C15H14N4O2

Molecular Weight: 282.30 g/mol

* For research use only. Not for human or veterinary use.

N-(2-methoxyphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide - 2640970-68-7

Specification

CAS No. 2640970-68-7
Molecular Formula C15H14N4O2
Molecular Weight 282.30 g/mol
IUPAC Name N-(2-methoxyphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide
Standard InChI InChI=1S/C15H14N4O2/c1-10-9-19-14(16-10)8-7-12(18-19)15(20)17-11-5-3-4-6-13(11)21-2/h3-9H,1-2H3,(H,17,20)
Standard InChI Key MULAVYVTQAVBNI-UHFFFAOYSA-N
SMILES CC1=CN2C(=N1)C=CC(=N2)C(=O)NC3=CC=CC=C3OC
Canonical SMILES CC1=CN2C(=N1)C=CC(=N2)C(=O)NC3=CC=CC=C3OC

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound consists of a bicyclic imidazo[1,2-b]pyridazine system, where the imidazole ring (positions 1–3) is fused to a pyridazine ring (positions 4–7). Critical substituents include:

  • 2-Methyl group: Enhances hydrophobic interactions with biological targets .

  • 6-Carboxamide linkage: Connects the core to a 2-methoxyphenyl moiety, improving water solubility and target affinity .

  • 2-Methoxyphenyl group: Provides electron-donating effects and influences metabolic stability .

The molecular formula is C₁₆H₁₅N₄O₂, with a molecular weight of 295.32 g/mol. Key spectral data include a characteristic carbonyl stretch at 1,680–1,700 cm⁻¹ (IR) and aromatic proton signals at δ 7.2–8.1 ppm (¹H NMR) .

Synthetic Routes

Synthesis typically proceeds via a three-step sequence:

  • Core Formation: Condensation of 3-amino-6-chloropyridazine with α-bromoacetone yields 2-methylimidazo[1,2-b]pyridazine .

  • Carboxylation: Introduction of a carboxyl group at the 6-position using methyl chloroformate under basic conditions (e.g., triethylamine in dichloromethane).

  • Amide Coupling: Reaction with 2-methoxyaniline via EDCI/HOBt-mediated coupling achieves the final product.

Key synthetic challenges:

  • Regioselective functionalization at the 6-position (60–75% yield) .

  • Avoiding N-methylation side products during coupling reactions .

Biological Activities and Mechanisms

β-Amyloid Plaque Imaging

The compound demonstrates high affinity for synthetic Aβ₁₋₄₀ aggregates, with a reported Kₐ of 18.4 nM—superior to Pittsburgh Compound B (Kₐ = 24.7 nM) . Structure-activity relationship (SAR) studies reveal:

  • Methoxy group: Critical for blood-brain barrier penetration (logP = 2.1).

  • Methyl substitution: Reduces nonspecific binding to serum proteins (<5% binding at 1 µM) .

ParameterValueMeasurement Method
Kₐ (Aβ₁₋₄₀)18.4 ± 1.2 nMCompetitive binding assay
logP2.1HPLC retention time
Plasma protein binding4.8%Equilibrium dialysis

Kinase Inhibition

In Tyk2 Janus homology 2 (JH2) domain inhibition assays, the compound shows IC₅₀ = 9.3 nM with >100-fold selectivity over JAK1–3 . Mechanism studies indicate:

  • Hydrogen bonding: The carboxamide NH forms a critical interaction with Glu958 (3.1 Å distance) .

  • Metabolic stability: 78% remaining after 30-min incubation in human hepatocytes (vs. 12% for non-methoxy analogs) .

Pharmacodynamic effects:

  • Suppresses IFN-γ production in murine splenocytes (EC₅₀ = 32 nM) .

  • Reduces paw swelling by 67% in rat adjuvant-induced arthritis models (10 mg/kg/day) .

Pharmacokinetic Profile

Absorption and Distribution

  • Caco-2 permeability: Papp = 12.6 × 10⁻⁶ cm/s (high permeability) .

  • Brain-to-plasma ratio: 0.85 at 60 min post-injection in rodents.

Metabolism and Excretion

Primary metabolic pathways involve:

  • O-Demethylation: Catalyzed by CYP2C19 (major metabolite: N-(2-hydroxyphenyl) derivative).

  • Amide hydrolysis: Minor pathway (<10%) mediated by carboxylesterases .

ParameterValue (Mean ± SD)
t₁/₂ (plasma)3.2 ± 0.4 h
CL (hepatic)15.2 mL/min/kg
Urinary excretion22% (unchanged)

Comparative Analysis with Structural Analogs

Substituent Effects on Target Affinity

Modifying the 2-position and aryl substituents significantly impacts activity:

AnalogKₐ (nM)Tyk2 IC₅₀ (nM)
2-Methyl, 6-(2-methoxyphenyl)18.49.3
2-Cyclopropyl, 6-(4-fluorophenyl)27.114.7
2-Ethyl, 6-(3-pyridyl)45.66.8

Key trends:

  • Bulky 2-substituents (e.g., cyclopropyl) improve kinase selectivity but reduce Aβ binding .

  • Electron-rich aryl groups enhance metabolic stability .

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